(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Overview
Description
Mechanism of Action
Target of Action
The primary targets of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride are organic molecules. This compound plays a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .
Mode of Action
The mode of action of This compound involves protonation, wherein it adds a proton to organic molecules. This protonation enables the formation of new bonds between the protonated molecule and this compound, facilitating various organic synthesis reactions .
Biochemical Pathways
The biochemical pathways affected by This compound are those involved in the synthesis of diverse organic compounds. The downstream effects of these pathways include the creation of polymers and nanomaterials, along with the synthesis of pharmaceuticals like anticancer drugs and biodegradable polymers .
Pharmacokinetics
The pharmacokinetics of This compound It is known that this compound exists as a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of This compound’s action are primarily seen in its role in facilitating various organic synthesis reactions. It contributes to the creation of diverse organic compounds, including peptides, nucleosides, and other molecules .
Biochemical Analysis
Biochemical Properties
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride demonstrates relatively strong acidic properties . Its mechanism of action involves protonation, wherein it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and this compound, facilitating various organic synthesis reactions . Additionally, this compound acts as a nucleophile, enabling it to form new bonds when it reacts with other organic molecules .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to interact with various types of cells, leading to changes in cellular processes . The compound’s ability to protonate and form new bonds with organic molecules plays a significant role in its impact on cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s protonation mechanism enables it to form new bonds with organic molecules, facilitating various biochemical reactions . Additionally, its nucleophilic properties allow it to interact with other biomolecules, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its effects on cellular function . Long-term effects observed in in vitro or in vivo studies indicate that the compound’s impact on cellular processes may vary depending on its stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed, with higher doses leading to toxic or adverse effects . It is crucial to determine the appropriate dosage to minimize toxicity while maximizing the compound’s beneficial effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . Its protonation and nucleophilic properties enable it to participate in metabolic reactions, affecting metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its overall impact on biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications . These factors determine its specific compartments or organelles within the cell, influencing its activity and function . The compound’s localization is essential for understanding its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride can be synthesized through the reaction of (5-methyl-1,2-oxazol-3-yl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction typically involves the following steps:
- Dissolve (5-methyl-1,2-oxazol-3-yl)methanol in anhydrous dichloromethane (DCM).
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives under specific conditions.
Reduction Reactions: It can be reduced to form sulfinic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride is extensively used in scientific research due to its versatile reactivity and ability to form various derivatives. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into molecules.
Biology: Employed in the synthesis of bioactive molecules such as peptides and nucleosides.
Medicine: Utilized in the development of pharmaceuticals, including anticancer drugs and antibiotics.
Industry: Used in the production of polymers, nanomaterials, and catalysts.
Comparison with Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride can be compared with other similar compounds such as:
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride: Similar structure but with an ethyl group instead of a methyl group.
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride: Similar structure but with the methyl group at a different position on the oxazole ring.
(5-(5-Methylfuran-2-yl)-1,2-oxazol-3-yl)methanesulfonyl chloride: Similar structure but with a furan ring attached to the oxazole ring.
These compounds share similar reactivity and applications but differ in their specific chemical properties and reactivity due to the variations in their structures .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWWVNYKESDXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256877 | |
Record name | 5-Methyl-3-isoxazolemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-59-1 | |
Record name | 5-Methyl-3-isoxazolemethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3-isoxazolemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.